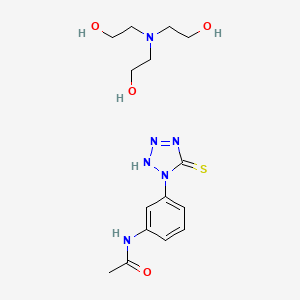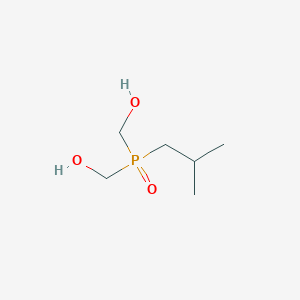
Isobutylbis(hydroxymethyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutylbis(hydroxymethyl)phosphine oxide is a phosphorus-containing compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isobutylbis(hydroxymethyl)phosphine oxide typically involves the reaction of tris(hydroxymethyl)phosphine with isobutyl halides under controlled conditions. The reaction is carried out in a solvent such as methanol, and the product is purified through various techniques, including recrystallization and chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Isobutylbis(hydroxymethyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Isobutylbis(hydroxymethyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, including as a flame retardant in various materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of isobutylbis(hydroxymethyl)phosphine oxide involves its interaction with various molecular targets and pathways. The phosphine oxide group can act as a ligand, coordinating with metal ions and influencing their reactivity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes .
Comparación Con Compuestos Similares
- Butylbis(hydroxymethyl)phosphine oxide
- Aminophosphine oxides
- DOPO-based derivatives
Comparison: Isobutylbis(hydroxymethyl)phosphine oxide is unique due to its specific isobutyl group, which imparts distinct chemical properties compared to other similar compounds. For example, butylbis(hydroxymethyl)phosphine oxide has a butyl group instead of an isobutyl group, leading to differences in reactivity and applications. Aminophosphine oxides and DOPO-based derivatives also have unique structural features and applications, making them distinct from this compound .
Propiedades
Número CAS |
142747-77-1 |
|---|---|
Fórmula molecular |
C6H15O3P |
Peso molecular |
166.16 g/mol |
Nombre IUPAC |
[hydroxymethyl(2-methylpropyl)phosphoryl]methanol |
InChI |
InChI=1S/C6H15O3P/c1-6(2)3-10(9,4-7)5-8/h6-8H,3-5H2,1-2H3 |
Clave InChI |
OZEIKKSJNYAJPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CP(=O)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




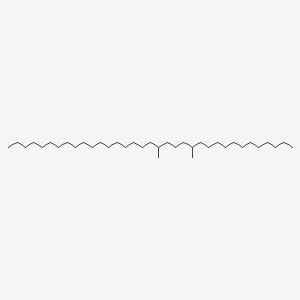
![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
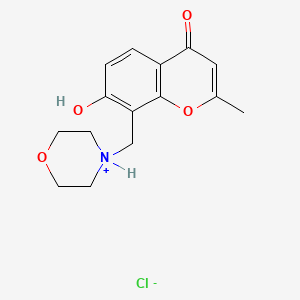
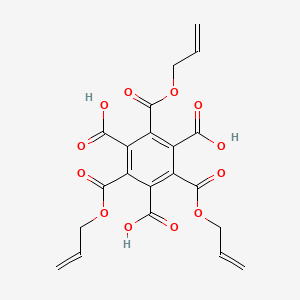
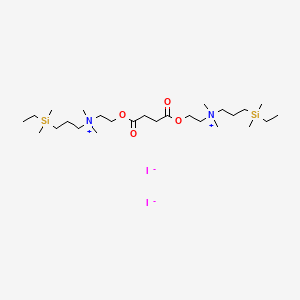

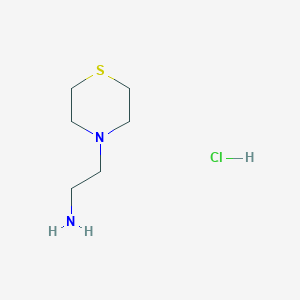
![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B13778947.png)
![Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13778955.png)
